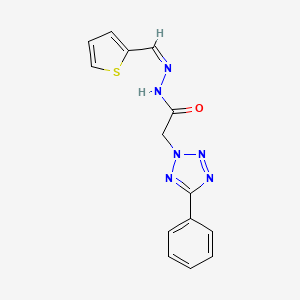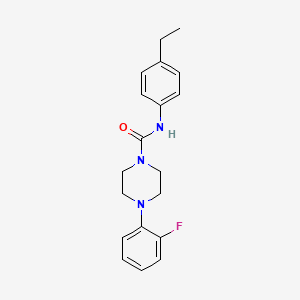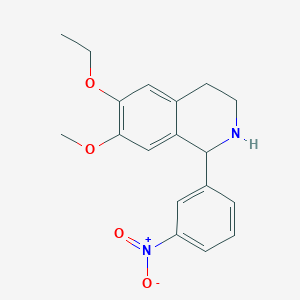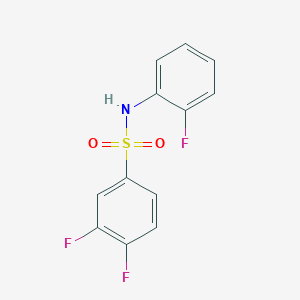
2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide, also known as PTAM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PTAM is a tetrazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide is not fully understood, but it is believed to exert its effects through the activation of various signaling pathways. 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been shown to activate the caspase pathway, leading to apoptosis in cancer cells. Additionally, 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been shown to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of bacterial growth, and neuroprotection. 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one limitation of using 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide in lab experiments is its potential toxicity, which must be carefully monitored.
Future Directions
There are several future directions for the study of 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide, including the development of 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide and its potential applications in the treatment of various diseases. Furthermore, the potential of 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide as a diagnostic tool for the detection of cancer cells and bacterial infections should be explored.
Synthesis Methods
2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide can be synthesized using a variety of methods, including the condensation of thiosemicarbazide with 2-thienylmethyleneacetone, followed by the reaction with sodium azide and copper sulfate. Another method involves the reaction of thiosemicarbazide with 2-thienylmethyleneacetohydrazide in the presence of acetic acid. These methods have been optimized to yield high purity and high yield of 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide.
Scientific Research Applications
2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been studied for its potential application in various fields of medicine, including cancer therapy, antimicrobial activity, and neuroprotection. In cancer therapy, 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been shown to exhibit antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been studied for its neuroprotective effects, showing potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(5-phenyltetrazol-2-yl)-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS/c21-13(16-15-9-12-7-4-8-22-12)10-20-18-14(17-19-20)11-5-2-1-3-6-11/h1-9H,10H2,(H,16,21)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNICPSFCGHATMM-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C\C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-phenyltetrazol-2-yl)-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-fluorophenyl)sulfonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5297281.png)
![4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B5297287.png)
![4-butoxy-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5297292.png)
![N-(2,4-difluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297296.png)


![5-amino-3-[1-cyano-2-(3-phenoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5297318.png)
![(4R)-4-(4-{[{[(4-fluorophenyl)amino]carbonyl}(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5297328.png)
![N-(3,5-difluorophenyl)-N'-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297337.png)

![8-ethoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B5297349.png)
![1-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxopropan-2-ol](/img/structure/B5297371.png)

![N-(2,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide](/img/structure/B5297384.png)